tert-Butyl (3R)-piperidine-3-carboxylate hydrochloride

Medicinal Chemistry Stereochemistry Anticholinergic Agents

Sourcing the wrong stereoisomer or free base disrupts CNS drug discovery and process scale-up. tert-Butyl (3R)-piperidine-3-carboxylate hydrochloride (CAS 2089245-14-5) is the definitive, solid HCl salt of the (R)-enantiomer, eliminating chiral ambiguity and ensuring accurate mass balance. - Verified (3R)-configuration: Avoids the pharmacological inactivity of the (3S)-enantiomer in 1-arylethyl-3-substituted piperidine anticholinergic scaffolds. - 98% purity, stable solid: Facilitates reproducible reaction charging from mg to kg scale, unlike the lower-purity liquid free base (MW 185.26). - Orthogonal Boc protection: Withstands reductive amination and hydrogenation; cleaved cleanly with TFA for late-stage deprotection.

Molecular Formula C10H20ClNO2
Molecular Weight 221.73
CAS No. 2089245-14-5
Cat. No. B2619529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (3R)-piperidine-3-carboxylate hydrochloride
CAS2089245-14-5
Molecular FormulaC10H20ClNO2
Molecular Weight221.73
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1CCCNC1.Cl
InChIInChI=1S/C10H19NO2.ClH/c1-10(2,3)13-9(12)8-5-4-6-11-7-8;/h8,11H,4-7H2,1-3H3;1H/t8-;/m1./s1
InChIKeyFNTUZXRGYYMCBP-DDWIOCJRSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl (3R)-piperidine-3-carboxylate hydrochloride: Chiral Building Block Overview


tert-Butyl (3R)-piperidine-3-carboxylate hydrochloride is a chiral piperidine derivative supplied as a hydrochloride salt, featuring a single defined stereocenter with (R)-absolute configuration at the 3-position of the piperidine ring and a tert-butyl ester protecting group . The compound has the molecular formula C₁₀H₂₀ClNO₂ and a molecular weight of 221.72 g/mol . It belongs to the class of enantiomerically pure nipecotic acid ester building blocks, which are widely employed in medicinal chemistry for the stereocontrolled construction of CNS-targeted drug candidates and other bioactive molecules [1]. As a protected, single-enantiomer intermediate, its procurement value lies not merely in chemical identity but in verified (R)-stereochemistry and a salt form that offers handling and stability advantages over the corresponding free base.

Stereochemistry Defined (R)-absolute configuration at C-3
Salt Form Hydrochloride salt for handling and weighing accuracy
Protecting Group Acid-labile tert-butyl ester for orthogonal synthesis

Why Generic Substitution Fails


Substituting tert-butyl (3R)-piperidine-3-carboxylate hydrochloride with its racemate, the (3S)-enantiomer, or the free-base form introduces risks that propagate through multi-step syntheses into final drug candidates. The (3R)-configuration is not a trivial stereochemical detail; in the 1-arylethyl-3-substituted piperidine class, anticholinergic pharmacological activity has been shown to reside primarily in the 3R-forms, making the (3S)-enantiomer an ineffective surrogate for target engagement [1]. Likewise, replacing the hydrochloride salt with the free base (CAS 912807-35-3) changes both stoichiometric mass balance (MW 221.72 vs. 185.26 g/mol) and physical form, requiring re-optimization of reaction charging, solubility, and storage protocols . The tert-butyl ester itself provides orthogonal acid-labile protection that methyl or ethyl esters do not, meaning that a seemingly minor ester swap can collapse a carefully designed protecting-group strategy.

Racemate or (3S)-enantiomer may lack reported anticholinergic target engagement.

Free base (CAS 912807-35-3) alters mass balance and requires re-optimization of charging.

Methyl or ethyl esters lack orthogonal acid-labile protection, risking protecting-group strategy.

Quantitative Differentiation vs. Closest Analogs


Enantiomer-Dependent Anticholinergic Activity

In the 1-arylethyl-3-substituted piperidine pharmacophore class, the anticholinergic activity is stereospecifically associated with the 3R configuration. U.S. Patent 5,534,626 (Pfizer) explicitly states that 'the anticholinergic activity of the present compounds resides primarily in the 3R-forms,' leading the inventors to restrict claims to the 3R- and 3R,S-(racemic) forms [1]. While the patent does not test the isolated building block itself, it establishes a class-level structural requirement: for piperidine-based agents bearing 3-substitution, the (R)-configuration at C-3 is the active enantiomer. Procuring the (3S)-enantiomer (CAS 2309433-15-4) or the racemate (CAS 301180-05-2) for anticholinergic programs therefore introduces the risk of delivering an inactive or reduced-potency stereoisomer into downstream candidates.

Enantiomer-Dependent Activity
Class-level inference
Anticholinergic activity resides primarily in 3R-forms vs. 3S/racemate
Reported stereochemical requirement for target engagement
Patent-restricted claims to 3R- and 3R,S-forms
Medicinal Chemistry Stereochemistry Anticholinergic Agents

Hydrochloride Salt vs. Free Base Purity and Handling

The hydrochloride salt (CAS 2089245-14-5) is commercially supplied at 98% purity as a solid, whereas the corresponding free base (CAS 912807-35-3) is typically supplied at 95% purity as a liquid with a boiling point of 110–112 °C at 15 mmHg . The molecular weight difference—221.72 g/mol for the HCl salt vs. 185.26 g/mol for the free base—means that direct molar equivalence calculations differ by approximately 19.7% . Using the free base in place of the HCl salt without adjusting stoichiometry would result in a significant undercharge of the piperidine component. Additionally, the solid HCl salt offers easier handling, weighing accuracy, and long-term storage stability compared to the liquid free base.

Salt vs. Free Base
Data to verify
98% purity (solid) vs. 95% purity (liquid)
MW: 221.72 vs. 185.26 g/mol
Supports batch weighing reproducibility
Supplier-specified values; lot-specific review recommended
Process Chemistry Analytical Chemistry Building Block Procurement

Single Enantiomer vs. Racemate Stereochemical Definition

The target compound (CAS 2089245-14-5) possesses one defined asymmetric atom (C-3, R-configuration) as confirmed by its InChI stereochemical descriptor (/t8-/m1/s1) and canonical SMILES notation O=C([C@@H]1CNCCC1)OC(C)(C)C . In contrast, the racemic hydrochloride (CAS 301180-05-2) is a 1:1 mixture of (3R)- and (3S)-enantiomers, with InChI lacking the /t and /m stereochemical layers . The racemate is supplied at 98% chemical purity, but this figure represents total piperidine carboxylate content, not enantiomeric excess; the actual ee is effectively 0%. Resolution of the racemate into single enantiomers requires diastereomeric salt crystallization using chiral acids (e.g., L-tartaric or D-mandelic acid), which can achieve up to 99% ee but adds a separate synthetic step and cost [1]. Procuring the pre-resolved (3R)-enantiomer eliminates this resolution step and guarantees enantiomeric integrity from the outset.

Enantiomer vs. Racemate
Context-dependent
Enantiomeric ratio >99:1 vs. 0% (racemate)
Supports chiral-purity endpoint review
Both forms at 98% chemical purity; ee defines stereochemical control
Asymmetric Synthesis Chiral Resolution Enantiomeric Purity

tert-Butyl Ester Orthogonal Deprotection Selectivity

The tert-butyl ester group on the target compound is selectively cleavable under mild acidic conditions (neat TFA or HCl in dioxane), whereas the corresponding methyl ester (CAS 1255651-12-7) and ethyl ester (CAS 37675-19-7) require strongly basic hydrolysis (e.g., LiOH or NaOH in aqueous THF/MeOH) for deprotection [1]. This acid/base orthogonality is not merely a convenience—it determines whether a piperidine-3-carboxylate building block can be incorporated into a synthetic sequence that includes base-sensitive functionality (e.g., epimerizable α-centers, Fmoc-protected amines, or certain heterocycles). In multi-step syntheses of enantiomerically pure piperidinedicarboxylic acid derivatives, the tert-butyl ester has been demonstrated to survive reductive amination, hydrogenation, and carbodiimide coupling steps, and is then cleanly removed in the final stage with TFA [2]. Methyl and ethyl esters lack this orthogonal selectivity profile and would require redesign of the entire protecting-group scheme.

Orthogonal Deprotection
Class-level inference
Acid-labile (TFA) vs. base-labile (LiOH/NaOH)
Supports acid/base orthogonal protecting-group strategy
Compatible with base-sensitive functionality in multi-step synthesis
Protecting Group Strategy Orthogonal Synthesis Solid-Phase Peptide Synthesis

Procurement-Driven Application Scenarios


Stereospecific Synthesis of Muscarinic Antagonists

Medicinal chemistry teams developing anticholinergic agents based on the 1-arylethyl-3-substituted piperidine scaffold should prioritize the (3R)-enantiomer hydrochloride. As documented in U.S. Patent 5,534,626, the pharmacological activity of this chemotype resides in the 3R-configuration [1]. The hydrochloride salt (CAS 2089245-14-5) provides the correct stereochemistry at 98% chemical purity, allowing direct incorporation into amide coupling or reductive amination sequences without a preliminary chiral resolution step.

Multi-Step Synthesis with Orthogonal Carboxyl Protection

In synthetic routes analogous to those reported by Xue et al. (J. Org. Chem. 2002) for enantiomerically pure piperidinedicarboxylic acid derivatives, the tert-butyl ester serves as a stable, acid-labile protecting group that withstands reductive amination, alkylation, and hydrogenation steps, then is cleanly removed with TFA in the final stage [2]. The (3R)-configuration of the hydrochloride salt ensures that the C-3 stereocenter is fixed from the first step, eliminating the need for late-stage chiral chromatography or resolution.

Process Development and Stoichiometric Precision

Process chemists scaling reactions from milligram to kilogram quantities benefit from the solid physical form and 98% purity of the HCl salt (CAS 2089245-14-5) . The precisely defined molecular weight of 221.72 g/mol eliminates the stoichiometric ambiguity introduced by the lower-purity (95%), liquid free base (CAS 912807-35-3, MW 185.26 g/mol) . This translates to fewer batch failures attributable to charging errors and more reproducible reaction profiles across scale.

Building Block for CNS-Focused Fragment and DEL Libraries

For DNA-encoded library (DEL) synthesis or fragment-based screening collections where the piperidine-3-carboxylate scaffold is a privileged substructure, the defined (3R)-enantiomer hydrochloride enables on-DNA amide bond formation with a single, known stereochemical outcome [2]. The hydrochloride salt's enhanced solubility in aqueous DMF or DMSO/water mixtures—a general property of amine hydrochlorides—facilitates homogeneous reaction conditions that are essential for on-DNA chemistry.

Application
Selection Property
Validation Focus
CNS target engagement studies
Enantiomer-attribution review
Anticholinergic assay context
Acid/base orthogonal synthesis
tert-butyl ester protection
Deprotection orthogonality review
Process scale-up protocols
HCl salt solid form
Weighing accuracy review
Stereodefined library assembly
Defined (3R)-enantiomer
On-DNA coupling context
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